(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
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Overview
Description
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,5-di-tert-butylbenzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
3,5-di-tert-butylphenol: A related compound with similar tert-butyl substitutions but lacking the amino and hydroxyl groups.
Uniqueness
(2R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C16H27NO |
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Molecular Weight |
249.39 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,5-ditert-butylphenyl)ethanol |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3/t14-/m0/s1 |
InChI Key |
GODKSIZLEOJZHJ-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CO)N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C |
Origin of Product |
United States |
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